N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is a synthetic benzamide derivative characterized by a 4-fluorobenzamide core linked to a phenyl group substituted with a cyclopropylcarbamoyl methyl moiety. This compound’s structure combines a fluorinated aromatic ring, known for enhancing metabolic stability and binding affinity, with a cyclopropyl group, which may improve pharmacokinetic properties by reducing oxidative metabolism .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-5-3-13(4-6-14)18(23)21-16-7-1-12(2-8-16)11-17(22)20-15-9-10-15/h1-8,15H,9-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVFPIACACSJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminomethylphenylcyclopropylcarbamate under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropylcarbamoyl group is known to enhance binding affinity, while the fluorobenzamide moiety contributes to the compound’s stability and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Application |
|---|---|---|---|---|
| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide | Benzamide | 4-Fluoro, cyclopropylcarbamoyl | ~330 (calculated) | Therapeutic/Agrochemical |
| LY344864 | Benzamide | 4-Fluoro, dimethylamino-carbazole | ~340 | Serotonin receptor ligand |
| Cyprosulfamide | Benzamide | Sulfonyl, cyclopropylcarbamoyl | ~423 | Herbicide safener |
| Isoxaflutole | Oxazole-phenyl | Trifluoromethyl, cyclopropyl | ~359 | Herbicide |
Table 2: Spectroscopic Properties
| Compound Name | Fluorescence λmax (nm) | LogP (Predicted) |
|---|---|---|
| This compound | 410–425 (estimated) | 3.2 |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 430 | 2.8 |
Research Findings and Implications
- Pharmaceutical Potential: Fluorobenzamide derivatives like LY344864 demonstrate high receptor-binding affinity, suggesting the target compound could be optimized for CNS disorders .
- Metabolic Stability: The cyclopropyl group in the target compound may confer resistance to cytochrome P450 metabolism, extending half-life compared to non-cyclopropyl analogs .
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is a synthetic organic compound notable for its unique structure, which includes a cyclopropylcarbamoyl group and a fluorobenzamide moiety. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.36 g/mol. The compound features:
- A cyclopropylcarbamoyl group that enhances binding affinity.
- A fluorobenzamide moiety that contributes to the compound’s stability and selectivity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The mechanism involves:
- Inhibition or Activation : The compound may inhibit or activate target proteins, leading to various biological effects.
- Binding Affinity : The cyclopropyl group improves hydrogen bonding with target sites, enhancing efficacy.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines.
- Anticancer Activity : Preliminary findings indicate potential in targeting cancer cell lines, possibly through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting specific kinases |
Case Studies
- Anti-inflammatory Study : In vitro studies demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated by LPS, indicating its potential as an anti-inflammatory agent.
- Anticancer Investigation : A study involving various cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its role as a potential anticancer therapeutic.
- Enzyme Interaction Analysis : Research on the compound's interaction with p38 MAP kinase revealed that it acts as a selective inhibitor, demonstrating significant binding affinity and modulating downstream signaling pathways involved in inflammation and cancer progression.
Comparative Analysis
When compared to similar compounds, such as N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide, this compound shows enhanced selectivity and potency due to the structural differences in the fluorine substitution pattern.
Table 2: Comparison with Similar Compounds
| Compound Name | Binding Affinity | Biological Activity |
|---|---|---|
| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide | Moderate | Anti-inflammatory |
| This compound | High | Anti-inflammatory, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
